molecular formula C13H13BrN2O3S B5263682 [(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine

[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5263682
M. Wt: 357.22 g/mol
InChI Key: QHNNVPIHTUUSNV-UHFFFAOYSA-N
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Description

[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine is an organic compound with the molecular formula C12H12BrN2O3S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a pyridylamine moiety. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, the mechanism would depend on the target in the body. If it’s a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. As with all chemicals, it should be handled with care to avoid exposure, ingestion, or contact with skin or eyes .

Future Directions

The future directions for this compound could involve further study of its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its behavior in different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of 3-ethoxyphenylsulfonyl chloride, followed by coupling with 4-aminopyridine under suitable conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the sulfonyl and pyridylamine groups intact .

Scientific Research Applications

[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-pyridylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyridylamine groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-2-19-13-9-11(3-4-12(13)14)20(17,18)16-10-5-7-15-8-6-10/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNNVPIHTUUSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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